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Compound of Interest

Compound Name: n-(prop-2-yn-1-yl)acetamide

Cat. No.: B1361587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-(prop-2-yn-1-yl)acetamide (also known as N-propargylacetamide). Due to the

limited availability of published experimental spectra for this specific molecule, this document

combines predicted data from reliable sources with established spectroscopic principles to offer

a detailed characterization. The information herein is intended to support research and

development activities where this compound is of interest.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-(prop-2-yn-1-yl)acetamide.

It is important to note that while the mass spectrometry data is based on predictions from

established databases, the NMR and IR data are largely predictive, based on the analysis of

functional groups and comparison with similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-C≡CH ~ 2.2 Triplet (t) ~ 2.5

-NH-CH₂-C≡CH ~ 4.0 Doublet of triplets (dt)
J(H-H) ≈ 5.0, J(H-

C≡CH) ≈ 2.5

-NH- ~ 6.0 Broad singlet -

CH₃-C(O)- ~ 2.0 Singlet (s) -

Disclaimer: The ¹H NMR data are predicted based on typical chemical shifts for similar

functional groups. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ, ppm)

CH₃-C(O)- ~ 23

-NH-CH₂-C≡CH ~ 29

-C≡CH ~ 80

-C≡CH ~ 72

-C(O)- ~ 170

Disclaimer: The ¹³C NMR data are predicted based on typical chemical shifts for similar

functional groups. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)
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Functional Group Absorption Range (cm⁻¹) Intensity

N-H Stretch 3300 - 3500 Medium

C≡C-H Stretch 3250 - 3350 Strong, sharp

C-H Stretch (sp³) 2850 - 3000 Medium

C≡C Stretch 2100 - 2260 Weak to medium

C=O Stretch (Amide I) 1630 - 1695 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

Disclaimer: The IR data are predicted based on characteristic absorption frequencies of the

functional groups present. Experimental verification is recommended.

Table 4: Mass Spectrometry Data (Predicted)
Adduct m/z

[M+H]⁺ 98.0600

[M+Na]⁺ 120.0419

[M+K]⁺ 136.0159

[M+NH₄]⁺ 115.0865

Data Source: Predicted data from PubChem CID 13865959.[1]

Experimental Protocols
As specific experimental protocols for the acquisition of spectroscopic data for N-(prop-2-yn-1-
yl)acetamide are not readily available, the following sections describe general methodologies

for obtaining NMR, IR, and MS spectra for a small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of N-(prop-2-yn-1-yl)acetamide would be dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately
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5-10 mg/mL. A small amount of tetramethylsilane (TMS) would be added as an internal

standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR

spectrometer (e.g., 400 or 500 MHz for ¹H). For the ¹H NMR spectrum, standard acquisition

parameters would be used. For the ¹³C NMR spectrum, a proton-decoupled sequence would be

employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of N-(prop-2-yn-1-yl)acetamide, if it is a solid, would typically be obtained

using the KBr pellet method. A small amount of the sample would be finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the sample

is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a spectrum could be

obtained using a liquid cell or as a thin film between salt plates (e.g., NaCl or KBr). The

spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically

over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
For a relatively small and volatile molecule like N-(prop-2-yn-1-yl)acetamide, mass

spectrometry could be performed using various ionization techniques. Electron Ionization (EI)

would provide information on the molecular weight and fragmentation pattern. For this, the

sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS), and bombarded with a high-energy electron beam. Alternatively, soft ionization techniques

such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to primarily

determine the molecular weight with minimal fragmentation. For ESI, the sample would be

dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361587#spectroscopic-data-nmr-ir-ms-of-n-prop-2-
yn-1-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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